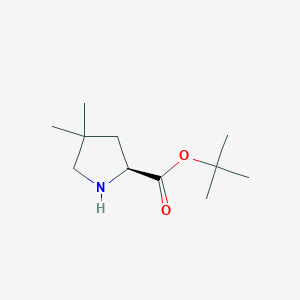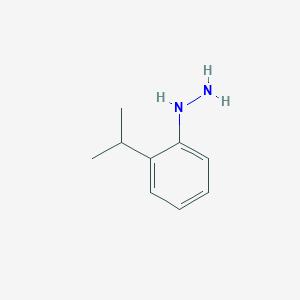
2-Isopropylphenylhydrazine
Descripción general
Descripción
2-Isopropylphenylhydrazine hydrochloride (CAS# 58928-82-8) is a useful research chemical . It has a molecular weight of 186.68 and a molecular formula of C9H14N2.HCl .
Molecular Structure Analysis
The molecular structure of 2-Isopropylphenylhydrazine hydrochloride can be represented by the canonical SMILES string: CC©C1=CC=CC=C1NN.Cl . The InChI string representation is: InChI=1S/C9H14N2.ClH/c1-7(2)8-5-3-4-6-9(8)11-10;/h3-7,11H,10H2,1-2H3;1H .Physical And Chemical Properties Analysis
2-Isopropylphenylhydrazine hydrochloride has a molecular weight of 186.68 . Other physical and chemical properties such as melting point, boiling point, and density are not specifically mentioned for this compound .Aplicaciones Científicas De Investigación
1. Antitumor Activities
2-Isopropylphenylhydrazine derivatives, such as 2-benzoxazolyl hydrazones, have demonstrated significant antitumor activities. These compounds have been found to inhibit in vitro cell proliferation and have shown effectiveness against leukemia, colon, and ovarian cancer cells. E-13k, a specific compound in this category, was notably efficient in inhibiting the proliferation of MCF-7 breast carcinoma cells, without affecting nontransformed MCF-10A cells, indicating its potential as a selective anticancer agent (Easmon et al., 2006).
2. Bioorthogonal Chemistry in Drug Delivery
3-Isocyanopropyl derivatives, related to 2-isopropylphenylhydrazine, have been explored for their potential in bioorthogonal reactions. These reactions are pivotal in chemically controlling the release of bioactive agents and reporter probes in biological systems. The research demonstrates the utility of these compounds in releasing phenols and amines under physiological conditions, highlighting their potential in drug delivery and chemical biology (Tu et al., 2018).
3. Environmental Applications
Modified nano-alumina with 2,4-Dinitrophenylhydrazine, a compound related to 2-isopropylphenylhydrazine, has been used for the removal of heavy metal ions in water samples. This research suggests that such modified nano-alumina can efficiently adsorb and remove metal ions like Pb(II), Cr(III), and Cd(II), making it a promising material for environmental purification (Afkhami et al., 2010).
4. Analytical Chemistry and Sensor Development
2-Isopropylphenylhydrazine derivatives have been utilized in the development of fluorescent probes for selective detection of metal ions, such as copper ions, in environmental and biological systems. These probes exhibit high sensitivity and specificity, demonstrating their utility in practical applications like monitoring heavy metals in living cells (Udhayakumari et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
(2-propan-2-ylphenyl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(2)8-5-3-4-6-9(8)11-10/h3-7,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVAJAXYAJWWDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropylphenylhydrazine | |
Synthesis routes and methods
Procedure details











Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


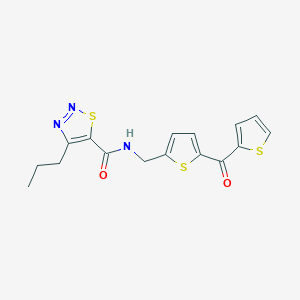
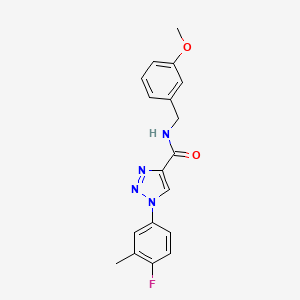
![4,6-Dimethyl-2-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2662804.png)

![2-(3,4-dimethoxyphenyl)-1-propyl-1H-benzo[d]imidazole](/img/structure/B2662806.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2662807.png)
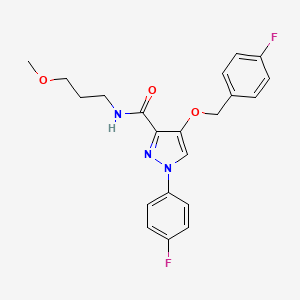
![N-ethyl-2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2662812.png)
![1-(3-(dimethylamino)propyl)-2-methyl-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B2662814.png)
![8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid](/img/structure/B2662815.png)
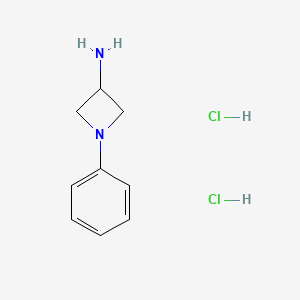
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2662818.png)
![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2,5-dimethoxybenzyl)propanamide](/img/structure/B2662819.png)
